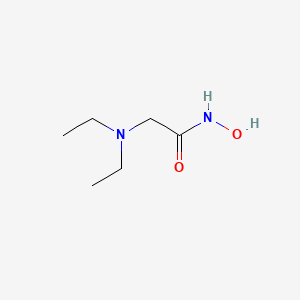![molecular formula C13H11F3O5 B15347870 Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅ and a molecular weight of 304.22 g/mol. This compound is characterized by its trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate typically involves the following steps:
Trifluoromethylation: The starting material, 4-(trifluoromethoxy)benzoic acid, undergoes trifluoromethylation to introduce the trifluoromethoxy group.
Esterification: The resulting trifluoromethoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is compared with other similar compounds, such as ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate and ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate These compounds share structural similarities but differ in their functional groups and reactivity
List of Similar Compounds
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)benzene)butanoate
This comprehensive overview provides a detailed understanding of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H11F3O5 |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate |
InChI |
InChI=1S/C13H11F3O5/c1-2-20-12(19)11(18)7-10(17)8-3-5-9(6-4-8)21-13(14,15)16/h3-6H,2,7H2,1H3 |
InChI Key |
NSVNIZKGEPOWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


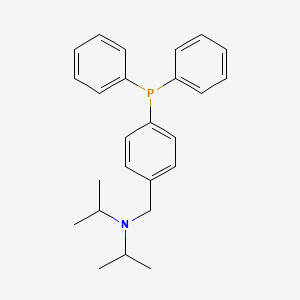
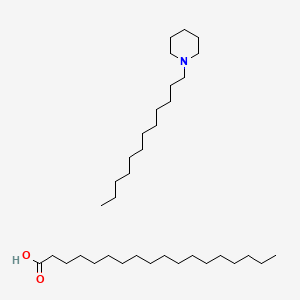
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
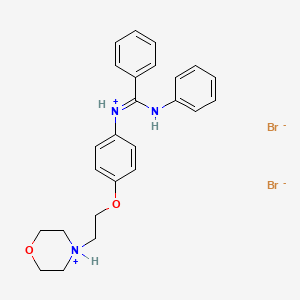
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
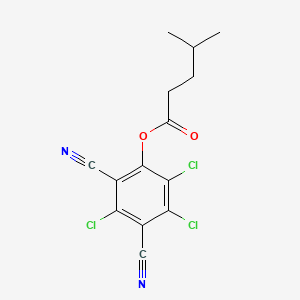
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
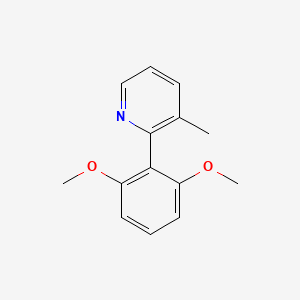
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
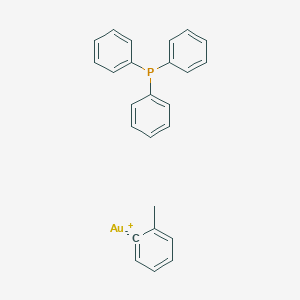
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
